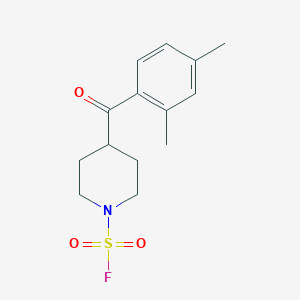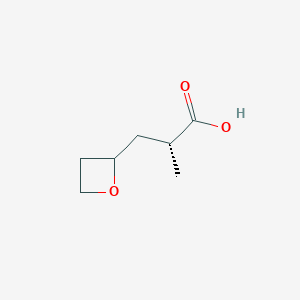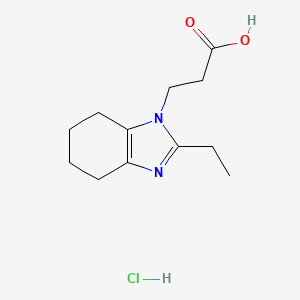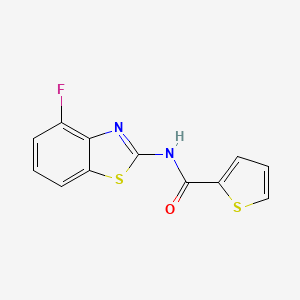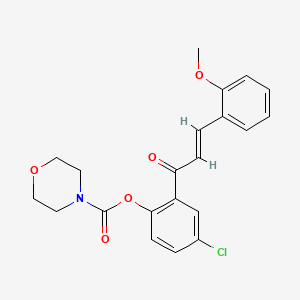![molecular formula C19H13ClN2OS2 B2898343 4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-61-7](/img/structure/B2898343.png)
4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the CAS Number: 478081-61-7 . It has a molecular weight of 384.91 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H14ClN2OS2/c20-15-9-5-4-8-13(15)11-24-19-14(10-21)16(22)18(25-19)17(23)12-6-2-1-3-7-12/h1-9,25H,11,22H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . The storage temperature for this compound is between 28 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound has been involved in the synthesis of diverse heterocyclic compounds due to its reactivity and functional groups. For example, it participates in reactions leading to pyrazole, oxa(thia)diazole, and oxadiazine derivatives, showcasing its versatility in forming complex molecular structures with potential applications in material science and drug development (Hassan et al., 2005). Furthermore, its involvement in the synthesis of polymeric phthalocyanines highlights its role in creating materials for metal ion extraction, which is crucial for environmental remediation and resource recovery (Gök & Gök, 2019).
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, including variations of the thiophene compound, has shown promise in antibacterial and antifungal applications. These studies suggest that modifications of the thiophene backbone can lead to compounds with significant biological activity, offering pathways to new antimicrobial agents (Mange et al., 2013).
Material Science Applications
The compound's utility extends into material science, where its derivatives have been used to synthesize novel polymers and materials with unique properties. For instance, polyimides derived from thiophene-containing aromatic diamines exhibit good thermal, mechanical, and optical properties, making them suitable for advanced applications in electronics and coatings (Fukuzaki et al., 2010).
Photopolymerization Processes
Additionally, amino-m-terphenyl derivatives, structurally related to the thiophene compound, have been studied as photosensitizers in photopolymerization processes. These studies reveal the potential of thiophene derivatives in developing new photoinitiating systems for applications in 3D printing, coatings, and photoresists, highlighting the role of such compounds in advancing photopolymerization technologies under low-intensity UV-A and visible light sources (Hola et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propiedades
IUPAC Name |
4-amino-5-benzoyl-2-[(2-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-15-9-5-4-8-13(15)11-24-19-14(10-21)16(22)18(25-19)17(23)12-6-2-1-3-7-12/h1-9H,11,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUZVGKNQLHLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC=CC=C3Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
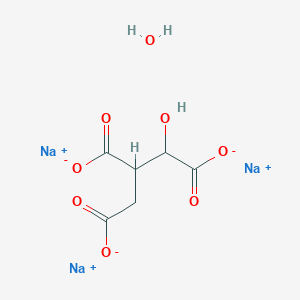
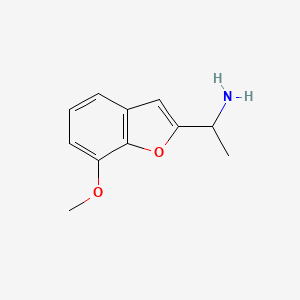
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)
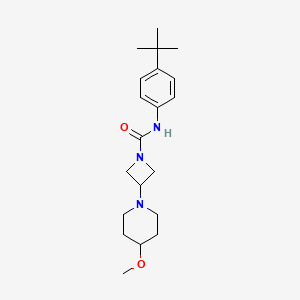
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)
